molecular formula C15H13N B14364365 5-Ethenyl-2-(2-phenylethenyl)pyridine CAS No. 91598-26-4

5-Ethenyl-2-(2-phenylethenyl)pyridine

Cat. No.: B14364365
CAS No.: 91598-26-4
M. Wt: 207.27 g/mol
InChI Key: RCBSUTWMXDEUEN-UHFFFAOYSA-N
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Description

5-Ethenyl-2-(2-phenylethenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with an ethenyl group at the 5-position and a phenylethenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-2-(2-phenylethenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-2-(2-phenylethenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce ethyl-substituted derivatives.

Scientific Research Applications

5-Ethenyl-2-(2-phenylethenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethenyl-2-(2-phenylethenyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. For example, it may inhibit or activate certain enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2-Ethenylpyridine: Lacks the phenylethenyl group, making it less complex.

    2-Phenylethenylpyridine: Similar but without the ethenyl group at the 5-position.

    Pyridine: The parent compound, simpler in structure.

Uniqueness

5-Ethenyl-2-(2-phenylethenyl)pyridine is unique due to the presence of both ethenyl and phenylethenyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

91598-26-4

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

5-ethenyl-2-(2-phenylethenyl)pyridine

InChI

InChI=1S/C15H13N/c1-2-13-8-10-15(16-12-13)11-9-14-6-4-3-5-7-14/h2-12H,1H2

InChI Key

RCBSUTWMXDEUEN-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN=C(C=C1)C=CC2=CC=CC=C2

Origin of Product

United States

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